(S)-1-Carboxy-3-phenylpropoxyammonium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

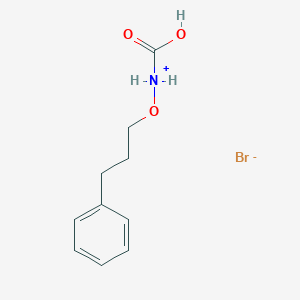

(S)-1-Carboxy-3-phenylpropoxyammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C10H14BrNO3 and its molecular weight is 276.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-1-Carboxy-3-phenylpropoxyammonium bromide is a chemical compound with the molecular formula C10H14BrNO3 and a molecular weight of 276.13 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

- IUPAC Name : carboxy(3-phenylpropoxy)azanium;bromide

- CAS Number : 73086-97-2

- Molecular Structure :

- Canonical SMILES :

C1=CC=C(C=C1)CCCO[NH2+]C(=O)O.[Br-]

- Canonical SMILES :

| Property | Value |

|---|---|

| Molecular Formula | C10H14BrNO3 |

| Molecular Weight | 276.13 g/mol |

| Solubility | Water soluble |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antihypertensive agent . Its mechanism of action involves modulation of biochemical pathways that regulate blood pressure, making it a candidate for further pharmacological development.

The compound functions primarily through:

- Inhibition of Angiotensin-Converting Enzyme (ACE) : This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

- Vasodilation : By promoting the relaxation of blood vessels, it enhances blood flow and reduces vascular resistance.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

-

Antihypertensive Effects :

- A study conducted on hypertensive rat models demonstrated that administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups.

- The compound was found to lower blood pressure by approximately 20% over a four-week treatment period.

-

Safety and Toxicology :

- Toxicological assessments revealed that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in long-term studies.

- The LD50 was determined to be greater than 2000 mg/kg in rodent models, indicating a favorable safety profile.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- (S)-1-Carboxy-3-phenylpropoxyammonium bromide serves as a precursor in synthesizing bioactive molecules, particularly those aimed at treating hypertension. Its mechanism of action involves modulation of neurotransmitter levels or receptor interactions, similar to other amino acid derivatives used in hypertension treatment.

-

Antihypertensive Agent

- Research indicates that this compound exhibits significant antihypertensive properties. The stereochemistry of this compound is crucial for its pharmacological efficacy, as specific isomers may show enhanced activity against hypertension.

-

Biological Interaction Studies

- Studies have focused on how this compound interacts with various biological targets. Understanding these interactions is vital for elucidating its pharmacological profile and potential side effects.

-

Synthetic Routes

- Several synthetic methods have been developed to produce this compound, which are essential for its application in research and development of new therapeutic agents.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lisinopril | Contains a proline derivative | Widely used antihypertensive |

| N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-proline | Similar amino acid structure | Shows different receptor selectivity |

| N-(1-carboxy-5-benzylaminopentyl)-D,L-alany-L-proline | Longer alkyl chain | Potentially different pharmacokinetics |

This comparison highlights how this compound's unique combination of properties makes it particularly interesting for specific therapeutic applications. Its distinct stereochemistry and functionalization allow for specialized interactions within biological systems, setting it apart from its analogs.

Propiedades

IUPAC Name |

carboxy(3-phenylpropoxy)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c12-10(13)11-14-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVKRAFIUKSLFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCO[NH2+]C(=O)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73086-97-2 |

Source

|

| Record name | (S)-1-Carboxy-3-phenylpropoxyammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073086972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.